molecular formula C16H27ClN2O2 B13750477 p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride CAS No. 78329-78-9

p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride

Cat. No.: B13750477
CAS No.: 78329-78-9
M. Wt: 314.8 g/mol
InChI Key: PFTWLDBHMWDKOP-UHFFFAOYSA-N
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Description

4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminobenzoyl group and a diethylazanium chloride moiety. It is commonly used in experimental and research settings due to its specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride include:

Uniqueness

What sets 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where precise control over chemical reactions is required .

Properties

CAS No.

78329-78-9

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

4-(4-aminobenzoyl)oxypentyl-diethylazanium;chloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-4-18(5-2)12-6-7-13(3)20-16(19)14-8-10-15(17)11-9-14;/h8-11,13H,4-7,12,17H2,1-3H3;1H

InChI Key

PFTWLDBHMWDKOP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCC(C)OC(=O)C1=CC=C(C=C1)N.[Cl-]

Origin of Product

United States

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